N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide
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Description
N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a useful research compound. Its molecular formula is C18H24N4O4 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.17975526 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a type of programmed cell death involved in various pathophysiological disorders .
Mode of Action
The compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway .
Biochemical Pathways
The compound primarily affects the necroptosis signaling pathway . Necroptosis is a form of caspase-independent programmed cell death, characterized by cell swelling, plasma membrane rupture, and the release of cellular contents . The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) .
Result of Action
The inhibition of RIPK1 by the compound leads to the disruption of the necroptosis signaling pathway . This can potentially alleviate the symptoms of various diseases, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-3-10-22-15(23)18(20-17(22)25)8-11-21(12-9-18)16(24)19-13-4-6-14(26-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLMZDDWTVZEIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.